molecular formula C17H20N4O3S B5568420 (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5568420
M. Wt: 360.4 g/mol
InChI Key: KTQMZNGIOHCFDQ-QWHCGFSZSA-N
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Description

(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.12561169 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Studies

Research has explored the structural and conformational aspects of diazabicyclanones and diazabicyclanols, compounds structurally related to the specified chemical. For example, a study by Gálvez et al. (1985) investigated 3-Methyl-7-alkyl-3,7-diazabicyclo [3.3.1] nonan-9-ones and 9-ols using spectroscopy and X-ray diffraction, revealing insights into their conformation and structure in different solvents and states (Gálvez et al., 1985).

Synthesis and Structural Analysis

The synthesis and structural analysis of esters derived from diazabicyclo[3.3.1]nonan-9-ol have been studied, as outlined in a 1995 study by Fernández et al. This research provides insights into the stereochemical properties of these compounds, which are important for understanding the chemical behavior and potential applications of similar diazabicyclo compounds (Fernández et al., 1995).

Applications in Antitumor Agents

Compounds structurally related to (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been explored for their potential in antitumor applications. For instance, Stevens et al. (1984) investigated imidazotetrazines with antitumor properties, highlighting the importance of structural and functional groups in medicinal chemistry (Stevens et al., 1984).

Coordination Chemistry

The coordination chemistry of related diazabicyclo compounds, such as the study by Comba et al. (2016) on hexadentate picolinic acid-based bispidine ligands, is another area of interest. This research contributes to understanding how these compounds interact with metal ions, which is crucial for their potential applications in various fields, including catalysis and material science (Comba et al., 2016).

Liposomal Delivery Systems

The diazabicyclo[3.3.1]nonane scaffold has been utilized in designing molecular switches for liposomal delivery systems, as demonstrated by Veremeeva et al. (2021). This research highlights the potential of such compounds in drug delivery and targeted therapy, especially in responding to specific stimuli like pH changes (Veremeeva et al., 2021).

Properties

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-10-14(11(2)24-19-10)7-21-13-4-3-12(16(21)22)5-20(6-13)17(23)15-8-25-9-18-15/h8-9,12-13H,3-7H2,1-2H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQMZNGIOHCFDQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3CCC(C2=O)CN(C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2[C@@H]3CC[C@H](C2=O)CN(C3)C(=O)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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